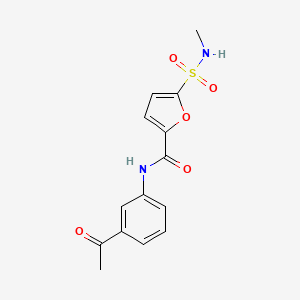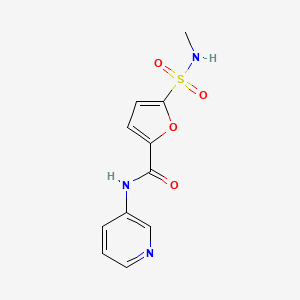![molecular formula C17H15N3O B6577670 2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1209363-08-5](/img/structure/B6577670.png)
2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide” is likely a synthetic organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Pyrazole rings are found in various biologically active compounds and are a focus of many synthetic organic chemists .
Synthesis Analysis
While specific synthesis methods for “2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide” are not available, pyrazole compounds are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .Molecular Structure Analysis
The molecular structure of “2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide” would likely include a pyrazole ring attached to a phenyl group via a nitrogen atom. The phenyl group would be substituted with a benzamide group at the 2-position .Scientific Research Applications
Organic Synthesis
The compound has been used in the synthesis of novel organic compounds. For instance, it was used in the synthesis of a cyclometallated platinum (II) complex, which was synthesized via the reaction of an aryl-substitified pyrazole with potassium tetrachloroplatinate .
Photovoltaic Devices
The synthesized platinum (II) complex exhibits green fluorescence with a maximum at 514 nm, making it potentially useful in photovoltaic devices . The combination of a Pt (II) core with organic ligands can lead to the formation of a wide variety of complexes with intriguing properties .
Organic Light-Emitting Diodes
The platinum (II) complex synthesized using the compound is an efficient organic light-emitting structure . This makes it a potential candidate for use in organic light-emitting diodes (OLEDs).
Synthesis of Heterocycles
The compound has been used in the synthesis of pyrazole-substituted heterocycles . These heterocycles have shown several biological activities and represent an interesting template for combinatorial as well as medicinal chemistry .
Anticancer Research
The compound has been used in the development of several medicinal scaffolds that demonstrate anticancer activities . It has been used in the synthesis of novel compounds that have been tested and evaluated in potential drug discovery .
Antileishmanial and Antimalarial Research
The compound has been used in the synthesis of novel compounds that have shown promising results against Leishmania and Plasmodium berghei . This suggests potential applications in the treatment of leishmaniasis and malaria.
Future Directions
The future research directions for “2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide” could involve exploring its potential biological activities, given the known activities of many pyrazole derivatives . Additionally, further studies could focus on optimizing its synthesis and characterizing its physical and chemical properties.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have a wide range of biological activities and are present in several marketed molecules . For instance, some pyrazole compounds have been found to inhibit tyrosine kinase , a key enzyme involved in signal transduction pathways and cell cycle control.
Mode of Action
Pyrazole derivatives are known to interact with their targets, such as enzymes or receptors, leading to changes in cellular processes . For instance, if the compound acts as a tyrosine kinase inhibitor, it would prevent the phosphorylation of tyrosine residues in proteins, disrupting signal transduction pathways and potentially inhibiting cell proliferation .
Biochemical Pathways
If we consider its potential role as a tyrosine kinase inhibitor, it could affect pathways such as the mapk/erk pathway or the pi3k/akt pathway, which are involved in cell growth, proliferation, and survival .
Result of Action
If it acts as a tyrosine kinase inhibitor, it could potentially inhibit cell proliferation and induce apoptosis .
properties
IUPAC Name |
2-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-4-2-3-5-15(12)17(21)19-14-8-6-13(7-9-14)16-10-11-18-20-16/h2-11H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXAAMOAOAFOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)


![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide](/img/structure/B6577621.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577623.png)
![2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577631.png)
![2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577635.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide](/img/structure/B6577641.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577647.png)
![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577652.png)
![2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577657.png)
![2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577672.png)
![3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577676.png)
![3,3-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577679.png)